molecular formula C20H26N2O4 B12901700 N-[3-(1-Ethylcyclohexyl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide CAS No. 82571-15-1

N-[3-(1-Ethylcyclohexyl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide

Cat. No.: B12901700
CAS No.: 82571-15-1
M. Wt: 358.4 g/mol
InChI Key: VEQPDYUGZJNMKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(1-Ethylcyclohexyl)isoxazol-5-yl)-2,6-dimethoxybenzamide is a compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their significant biological activities and are commonly found in many commercially available drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1-Ethylcyclohexyl)isoxazol-5-yl)-2,6-dimethoxybenzamide typically involves the (3 + 2) cycloaddition reaction, where Cu(I) or Ru(II) catalysts are often employed . due to the high costs, toxicity, and waste generation associated with metal-catalyzed reactions, alternative metal-free synthetic routes are being developed .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic routes for large-scale production, ensuring cost-effectiveness, and minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1-Ethylcyclohexyl)isoxazol-5-yl)-2,6-dimethoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(1-Ethylcyclohexyl)isoxazol-5-yl)-2,6-dimethoxybenzamide is unique due to its specific structural features, such as the ethylcyclohexyl group and the dimethoxybenzamide moiety

Properties

CAS No.

82571-15-1

Molecular Formula

C20H26N2O4

Molecular Weight

358.4 g/mol

IUPAC Name

N-[3-(1-ethylcyclohexyl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide

InChI

InChI=1S/C20H26N2O4/c1-4-20(11-6-5-7-12-20)16-13-17(26-22-16)21-19(23)18-14(24-2)9-8-10-15(18)25-3/h8-10,13H,4-7,11-12H2,1-3H3,(H,21,23)

InChI Key

VEQPDYUGZJNMKS-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCCCC1)C2=NOC(=C2)NC(=O)C3=C(C=CC=C3OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.